4-[4-(4-carboxy-3-hydroxyphenyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(((Tert-butoxycarbonyl)amino)methyl)-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(((Tert-butoxycarbonyl)amino)methyl)-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multiple steps. One common method includes the protection of amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction conditions often involve aqueous or organic solvents like acetonitrile, and the reaction is carried out at ambient temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of protective groups like tert-butoxycarbonyl is crucial in multi-step synthesis to prevent unwanted side reactions and to facilitate the purification process .
Chemical Reactions Analysis
Types of Reactions
2’-(((Tert-butoxycarbonyl)amino)methyl)-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acids can produce primary alcohols .
Scientific Research Applications
2’-(((Tert-butoxycarbonyl)amino)methyl)-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2’-(((Tert-butoxycarbonyl)amino)methyl)-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves the protection of amine groups through the formation of a BOC-protected intermediate. This protection prevents unwanted side reactions during synthesis and allows for selective deprotection under acidic conditions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
Comparison with Similar Compounds
Similar Compounds
- 2-((Tert-butoxycarbonyl)amino)ethanol
- 2-((Tert-butoxycarbonyl)amino)benzoic acid
- N-(Tert-butoxycarbonyl)glycine
Properties
IUPAC Name |
4-[4-(4-carboxy-3-hydroxyphenyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO8/c1-26(2,3)35-25(34)27-13-17-10-14(15-5-8-19(23(30)31)21(28)11-15)4-7-18(17)16-6-9-20(24(32)33)22(29)12-16/h4-12,28-29H,13H2,1-3H3,(H,27,34)(H,30,31)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYDKSYDFXTUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.